molecular formula C14H26N2 B8751579 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-

1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-

Cat. No. B8751579
M. Wt: 222.37 g/mol
InChI Key: RLBLHMIZKKOWLJ-UHFFFAOYSA-N
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Patent
US08129423B2

Procedure details

In analogy to a procedure outlined in J. Med. Chem. 32, 1989, 179-182, 2-adamantanone (500 mg) and 1,2-diaminopropane (440 mg) were dissolved in dry ethanol (12 mL) and heated to reflux for 1.5 hours. The mixture was cooled to 0° C. and sodium borohydride (164 mg) was added in portions over 5 minutes). The mixture was allowed to stir at RT for 12 hours. The mixture was evaporated and the residue was dissolved in CHCl3, washed with saturated NaHCO3 solution and brine, dried over Na2SO4 and evaporated. The residue was dried in vacuo to give a slightly yellow liquid that was used without further purification. MS (ESI): 223.4 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.[NH2:12][CH2:13][CH:14]([NH2:16])[CH3:15].[BH4-].[Na+].[CH2:19](O)C>>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[NH:12][CH2:13][C:14]([CH3:19])([NH2:16])[CH3:15])[CH2:8]2 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
440 mg
Type
reactant
Smiles
NCC(C)N
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
164 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at RT for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a slightly yellow liquid that
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C12C(C3CC(CC(C1)C3)C2)NCC(C)(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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